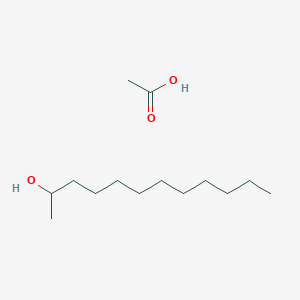
Acetic acid;dodecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecan-2-ol can be achieved through the esterification of dodecan-2-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH₃COOH+C₁₂H₂₆O→CH₃COOC₁₂H₂₅+H₂O
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The esterification reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. Additionally, the use of advanced separation techniques, such as distillation and extraction, ensures the purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid;dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group in dodecan-2-ol can be oxidized to form a ketone using oxidizing agents such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dodecan-2-one (a ketone).
Reduction: Formation of dodecan-2-ol (an alcohol).
Substitution: Formation of amides or thioesters depending on the nucleophile used.
科学的研究の応用
Acetic acid;dodecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and fragrances.
作用機序
The mechanism of action of acetic acid;dodecan-2-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and dodecan-2-ol, which can then participate in various biochemical processes. Acetic acid can act as a metabolic intermediate in the citric acid cycle, while dodecan-2-ol can be involved in lipid metabolism and membrane structure.
類似化合物との比較
Similar Compounds
Dodecanol: A primary alcohol with similar chain length but lacks the ester group.
Lauryl acetate: An ester with a similar structure but derived from lauryl alcohol (dodecan-1-ol) instead of dodecan-2-ol.
Dodecanoic acid: A carboxylic acid with a similar chain length but lacks the alcohol group.
Uniqueness
Acetic acid;dodecan-2-ol is unique due to its combination of an ester group and a secondary alcohol, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in various fields.
特性
CAS番号 |
42270-47-3 |
|---|---|
分子式 |
C14H30O3 |
分子量 |
246.39 g/mol |
IUPAC名 |
acetic acid;dodecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |
InChIキー |
FVEMLAPDADAEQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


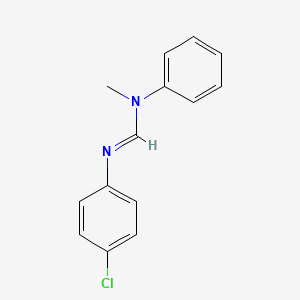
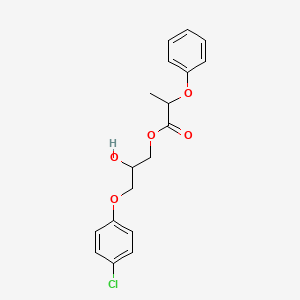
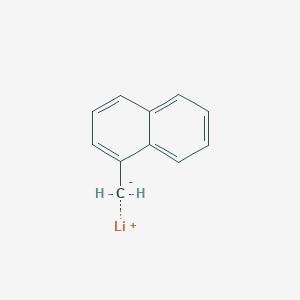
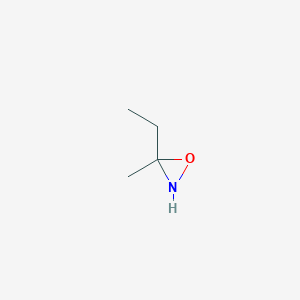

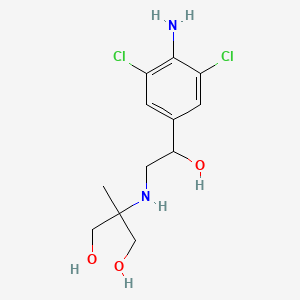
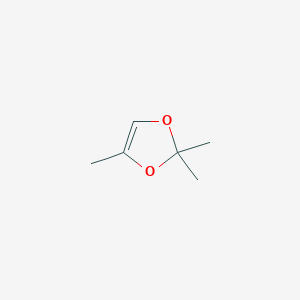

![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)


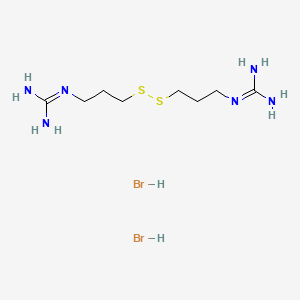
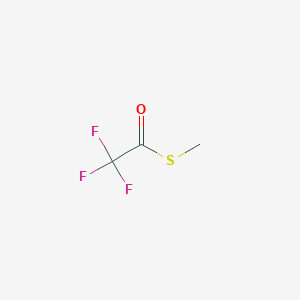
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
